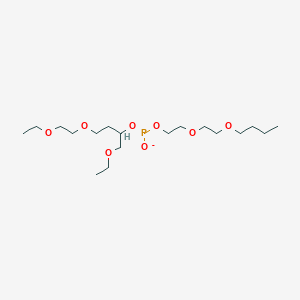
9-(Ethoxymethyl)-3,6,10,12,15,18-hexaoxa-11-phosphadocosan-11-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Ethoxymethyl)-3,6,10,12,15,18-hexaoxa-11-phosphadocosan-11-olate is a complex organic compound with a unique structure that includes multiple ether linkages and a phosphonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Ethoxymethyl)-3,6,10,12,15,18-hexaoxa-11-phosphadocosan-11-olate typically involves multi-step organic reactions. One common method includes the reaction of ethoxymethyl chloride with a suitable precursor containing multiple hydroxyl groups, followed by the introduction of the phosphonate group through a phosphorylation reaction. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
9-(Ethoxymethyl)-3,6,10,12,15,18-hexaoxa-11-phosphadocosan-11-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reagent.
Substitution: Sodium hydride in dimethylformamide (DMF) can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: The major products include oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms of the compound with fewer oxygen atoms.
Substitution: New compounds with different substituents replacing the ethoxymethyl group.
Wissenschaftliche Forschungsanwendungen
9-(Ethoxymethyl)-3,6,10,12,15,18-hexaoxa-11-phosphadocosan-11-olate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its antiviral and anticancer properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 9-(Ethoxymethyl)-3,6,10,12,15,18-hexaoxa-11-phosphadocosan-11-olate involves its interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, thereby affecting various biochemical pathways. The phosphonate group is particularly important for its ability to mimic phosphate groups in biological systems, leading to the inhibition or activation of enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-(2-Phosphonylmethoxyethyl)adenine: An antiviral compound with a similar phosphonate group.
5-Ethoxymethylfurfural: A biofuel compound with an ethoxymethyl group.
6-Benzyl-1-(ethoxymethyl)-5-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione: A compound with similar structural features.
Uniqueness
9-(Ethoxymethyl)-3,6,10,12,15,18-hexaoxa-11-phosphadocosan-11-olate is unique due to its multiple ether linkages and the presence of both ethoxymethyl and phosphonate groups. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
82349-74-4 |
|---|---|
Molekularformel |
C18H38O8P- |
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
2-(2-butoxyethoxy)ethyl [1-ethoxy-4-(2-ethoxyethoxy)butan-2-yl] phosphite |
InChI |
InChI=1S/C18H38O8P/c1-4-7-9-22-13-14-24-15-16-25-27(19)26-18(17-21-6-3)8-10-23-12-11-20-5-2/h18H,4-17H2,1-3H3/q-1 |
InChI-Schlüssel |
GUZPHGXPOSTHQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOCCOP([O-])OC(CCOCCOCC)COCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14427618.png)
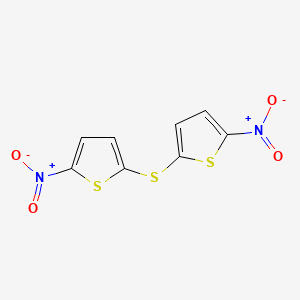
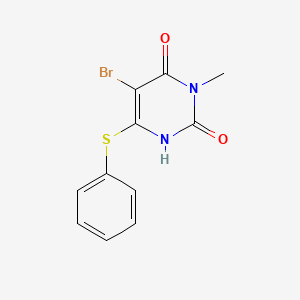
![Methyl 8-methoxy-7-methyl-3-oxo-5,6-dihydrobenzo[f]chromene-2-carboxylate](/img/structure/B14427626.png)
![1,3-Dimethoxy-2-methyl-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14427631.png)
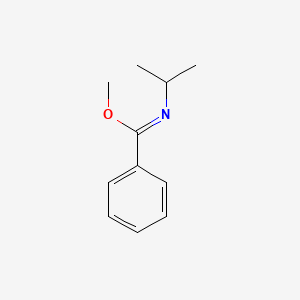
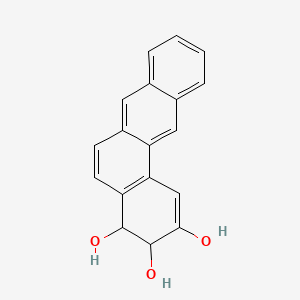
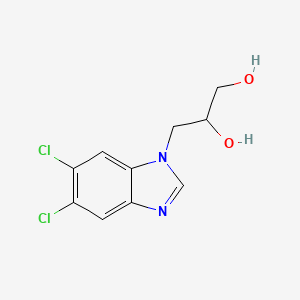
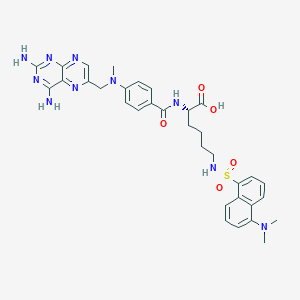
![2,4-Dichloro-1-[(octan-2-yl)oxy]benzene](/img/structure/B14427672.png)
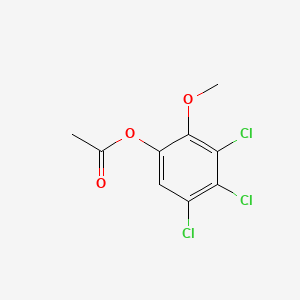
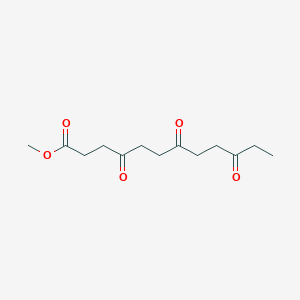
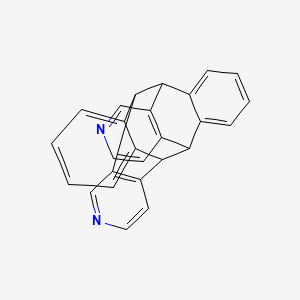
![3-{2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14427688.png)
